molecular formula C7H8N2O2S2 B062611 2-(2-Pyridylsulfonyl)thioacetamide CAS No. 175276-91-2

2-(2-Pyridylsulfonyl)thioacetamide

Cat. No.: B062611
CAS No.: 175276-91-2
M. Wt: 216.3 g/mol
InChI Key: SXZDKXKPNUSOTB-UHFFFAOYSA-N
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Description

2-(2-Pyridylsulfonyl)thioacetamide is an organic compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28 g/mol It is characterized by the presence of a pyridine ring attached to a sulfonyl group, which is further connected to a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridylsulfonyl)thioacetamide typically involves the reaction of pyridine-2-sulfonyl chloride with thioacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:

Pyridine-2-sulfonyl chloride+ThioacetamideThis compound+HCl\text{Pyridine-2-sulfonyl chloride} + \text{Thioacetamide} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-sulfonyl chloride+Thioacetamide→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyridylsulfonyl)thioacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The thioacetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Pyridylsulfonyl)thioacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Pyridylsulfonyl)thioacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and thioacetamide groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(2-Pyridylsulfonyl)ethanethioamide
  • 2-(2-Pyridylsulfonyl)ethanamide
  • 2-(2-Pyridylsulfonyl)ethanethiol

Comparison: 2-(2-Pyridylsulfonyl)thioacetamide is unique due to the presence of both sulfonyl and thioacetamide groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-pyridin-2-ylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZDKXKPNUSOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372514
Record name 2-(2-Pyridylsulfonyl)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-91-2
Record name 2-(2-Pyridinylsulfonyl)ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridylsulfonyl)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE
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